molecular formula C16H12Cl2N2O3S B2659802 (5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione CAS No. 338751-74-9

(5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione

Cat. No.: B2659802
CAS No.: 338751-74-9
M. Wt: 383.24
InChI Key: VCFYFBHSMZCUSS-OQLLNIDSSA-N
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Description

The compound (5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1λ⁶,3-thiazolidine-1,1,4-trione is a heterocyclic molecule featuring a thiazolidine core substituted with three ketone groups (1,1,4-trione), two 4-chlorophenyl rings, and an imino group. The 1λ⁶-sulfurs indicate a hypervalent sulfur atom, which may influence electronic properties and reactivity.

Properties

IUPAC Name

(5E)-5-[(4-chloroanilino)methylidene]-3-(4-chlorophenyl)-1,1-dioxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c17-11-1-5-13(6-2-11)19-9-15-16(21)20(10-24(15,22)23)14-7-3-12(18)4-8-14/h1-9,19H,10H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFYFBHSMZCUSS-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(=O)C(=CNC2=CC=C(C=C2)Cl)S1(=O)=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N(C(=O)/C(=C\NC2=CC=C(C=C2)Cl)/S1(=O)=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Additionally, solvent recycling and waste minimization techniques can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Amines, thiols; reactions are carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Substituted thiazolidine derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including the compound . The following points summarize its applications in cancer research:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been observed to disrupt the cell cycle, particularly at the G2/M phase, leading to increased cell death in treated cells .
  • Case Studies :
    • In a study involving breast cancer cell lines, the compound demonstrated significant inhibition of tumor growth in vitro, with IC50 values indicating potent activity compared to standard chemotherapeutics .
    • Another study reported that the compound effectively reduced tumor volume in xenograft models of prostate cancer, suggesting its potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Broad-Spectrum Efficacy : Preliminary tests indicate that it possesses antibacterial and antifungal properties. It showed effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains, making it a candidate for further investigation in infectious disease treatments .

Crystallography

The crystal structure of the compound has been analyzed using X-ray diffraction methods. Key findings include:

  • Planarity and Intermolecular Interactions : The molecule's planar structure facilitates π-π stacking interactions, which may enhance its biological activity. The presence of halogen atoms (chlorine) contributes to these interactions by influencing molecular packing and stability .

Synthetic Routes

The synthesis of (5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione typically involves multi-step reactions starting from commercially available precursors.

  • Key Steps :
    • Formation of the thiazolidine core through cyclization reactions.
    • Introduction of chlorophenyl groups via nucleophilic substitution reactions.

Derivative Exploration

Research is ongoing to explore derivatives of this compound with modifications aimed at enhancing its biological activity and selectivity. Variations in substituents on the phenyl rings have shown promise in improving potency against specific cancer types .

Mechanism of Action

The mechanism of action of (5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to changes in cellular processes. For example, it can inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell lysis and death. In cancer cells, it can induce apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Research Findings and Implications

  • Spectral Confirmation : All analogs in –9 were validated via NMR, IR, and X-ray crystallography, confirming regioselective E/Z configurations and hydrogen-bonding networks .
  • Stability : The target compound’s hypervalent sulfur and trione system may confer greater oxidative stability compared to thioxo or dione derivatives .
  • Drug Design :
    • Dual 4-ClPh groups optimize lipophilicity for blood-brain barrier penetration.
    • Substituents like iodine () or furan () offer tunability for target-specific interactions.

Biological Activity

(5E)-3-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methylidene}-1lambda6,3-thiazolidine-1,1,4-trione is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound and its analogs.

Chemical Structure and Synthesis

The compound features a thiazolidine ring, which is known for its pharmacological versatility. The synthesis of thiazolidine derivatives typically involves the reaction of primary amines with aldehydes and mercaptoacetic acid under acidic conditions. Recent studies have highlighted various synthetic routes that improve yield and purity while maintaining biological activity .

Anticancer Activity

Thiazolidine derivatives have shown promising anticancer properties. For instance, compounds with a thiazolidin-4-one core have been evaluated for their cytotoxic effects against glioblastoma multiforme cells. In vitro studies demonstrated that certain derivatives significantly reduced cell viability, indicating potential as anticancer agents .

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCell Line TestedIC50 (µM)Reference
9bGlioblastoma15
9eGlioblastoma12
11bVarious20

Antimicrobial Activity

The antimicrobial efficacy of thiazolidine derivatives has also been documented. Compounds have been tested against various bacterial strains, showing significant inhibition compared to standard antibiotics. For example, derivatives exhibited moderate to high activity against Staphylococcus aureus and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

CompoundMicroorganism TestedMIC (µg/mL)Reference
29aS. aureus62.5
29bP. aeruginosa125

Anti-inflammatory and Antioxidant Effects

Research indicates that thiazolidine derivatives possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes. Additionally, these compounds exhibit antioxidant activities by scavenging reactive oxygen species, which is beneficial in reducing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazolidine derivatives:

  • Da Silva et al. (2020) reported that specific thiazolidin-4-one derivatives demonstrated potent antitumor effects in glioblastoma models. The study emphasized the importance of structural modifications in enhancing biological activity .
  • Research by Kagan et al. (2023) highlighted the antibacterial properties of thiazolidinones against various pathogens, suggesting potential applications in treating infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering modern green chemistry principles?

  • Methodology :

  • Microwave-assisted synthesis reduces reaction times and improves yields. For example, eco-friendly imine synthesis can be adapted using microwave irradiation with ammonium acetate as a catalyst .
  • Reflux-based condensation : Combine thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture, followed by recrystallization (e.g., from DMF/ethanol) .
  • Knoevenagel condensation : Use aldehydes and active methylene compounds (e.g., rhodanine derivatives) with ammonium acetate in acetic acid to form the methylidene moiety .

Q. Which analytical techniques are critical for characterizing this thiazolidine-trione derivative?

  • Methodology :

  • NMR spectroscopy : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm the thiazolidine ring and chlorophenyl substituents. Compare with computational predictions (e.g., PubChem data) .
  • FTIR/Raman spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and C-S-C stretching (~650 cm1^{-1}) bands .
  • Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS) .

Q. What crystallization techniques improve the purity of this compound?

  • Methodology :

  • Recrystallize from polar aprotic solvents (e.g., DMF/ethanol mixtures) to remove unreacted starting materials .
  • Use absolute ethanol/dioxane for slow crystallization, enhancing crystal lattice stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Methodology :

  • Cross-validate experimental NMR with density functional theory (DFT)-calculated chemical shifts. Discrepancies may arise from solvation effects or crystal packing .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure. For example, hydrogen-bonding patterns in similar triazole-thione derivatives confirm tautomeric forms .

Q. What strategies validate the E-configuration of the methylidene group?

  • Methodology :

  • X-ray crystallography : Directly observe the spatial arrangement of substituents. For example, in analogous compounds, the E-configuration is confirmed by dihedral angles >150° between aryl groups .
  • NOESY NMR : Detect through-space interactions between the methylidene proton and adjacent substituents .

Q. How do steric and electronic factors influence the reactivity of chlorophenyl groups in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. Chlorine’s electron-withdrawing effect enhances electrophilicity at the para-position .
  • Substituent screening : Compare reactivity with ortho- and meta-chlorophenyl analogs. Steric hindrance in ortho-substituted derivatives reduces coupling efficiency .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in different assay systems?

  • Methodology :

  • Dose-response standardization : Normalize activity data using internal controls (e.g., reference inhibitors). For example, antimicrobial assays may vary due to bacterial strain-specific efflux pumps .
  • Solvent compatibility checks : Ensure DMSO or ethanol concentrations do not exceed cytotoxicity thresholds in cell-based assays .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in kinetic studies of this compound’s hydrolysis?

  • Methodology :

  • pH buffering : Maintain constant pH (e.g., phosphate buffer, pH 7.4) to avoid spontaneous degradation .
  • Temperature calibration : Use a thermostated reactor to minimize thermal fluctuations during rate constant measurements .

Structural and Mechanistic Insights

Q. How does the thiazolidine-trione core influence binding to biological targets?

  • Methodology :

  • Molecular docking : Simulate interactions with enzymes (e.g., carbonic anhydrase) to identify key hydrogen bonds with the trione moiety .
  • SAR studies : Modify the chlorophenyl or amino groups to assess activity changes. For example, replacing chlorine with fluorine alters hydrophobicity and binding affinity .

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